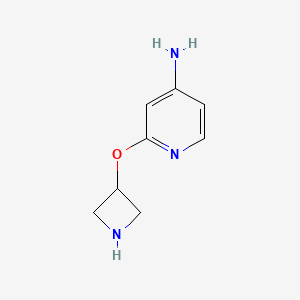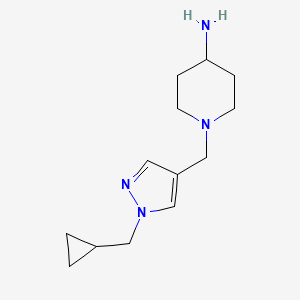![molecular formula C12H13N3O2S B1473117 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid CAS No. 2097950-57-5](/img/structure/B1473117.png)
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid
Overview
Description
“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid” is a molecule belonging to the family of piperidine carboxylic acid derivatives. It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor .
Molecular Structure Analysis
The molecular formula of “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid” is C12H13N3O2S, and its molecular weight is 263.32 g/mol. The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
These N-heterocyclic compounds showed potent PI3K inhibitory activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Scientific Research Applications
Synthesis of Novel Derivatives
The compound is useful in the synthesis of a new series of 1,3-thiazole, pyrano [2,3- d ]thiazole and 4,5-dihydrothiazolo [4,5- b ]pyridine derivatives using hydrazonoyl halides as precursors . These novel derivatives have shown potential in various medicinal and biological applications .
Anticancer Activity
Certain derivatives synthesized from the compound have shown promising anticancer efficacy. For instance, compounds (9b), (9e), and (9f) have been evaluated against MCF-7, a breast cancer cell line, and compared to the standard anticancer drug doxorubicin .
Phosphoinositide 3-Kinase Inhibitors
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized. These N-heterocyclic compounds showed potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The IC50 of a representative compound (19a) could reach to 3.6 nm .
Structure-Activity Relationships (SAR) Study
The study of SAR showed that sulfonamide functionality was important for PI3Kα inhibitory activity. Compounds with 2-chloro-4-florophenyl sulfonamide (19b), or 5-chlorothiophene-2-sulfonamide (19c) showed potent inhibitory activity with a nanomolar IC50 value .
Docking Analysis
Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Therapeutic Use in Neurodegenerative Disorders
The therapeutic use of A 2A adenosine receptor (AR) antagonists for the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases, is a very promising approach . The compound could potentially be used in the development of these antagonists .
Tumor Development and Immunoescaping
The potential therapeutic role of A 2A AR antagonists to avoid both immunoescaping of tumor cells and tumor development is well documented . The compound could potentially be used in the development of these antagonists .
Drug Development Applications
Pyrano [2,3- d ]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases . The compound could potentially be used in the development of these drugs .
Mechanism of Action
The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity . Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .
properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(17)9-5-1-2-7-15(9)12-14-8-4-3-6-13-10(8)18-12/h3-4,6,9H,1-2,5,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPTLYJEJSNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)




![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)
![tert-butyl 5-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473050.png)


![4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1473057.png)